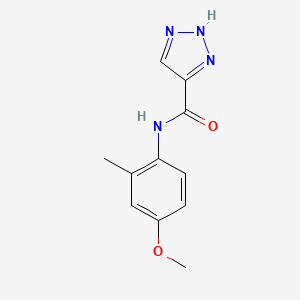

N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-methoxy-2-methylphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7-5-8(17-2)3-4-9(7)13-11(16)10-6-12-15-14-10/h3-6H,1-2H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGCBYLBJWKZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. For N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, this method involves two stages:

Triazole Core Formation :

- Alkyne Component : Methyl propiolate (HC≡CCOOCH3) serves as the alkyne precursor.

- Azide Component : Sodium azide (NaN3) or a substituted aryl azide reacts under Cu(I) catalysis (e.g., CuSO4/sodium ascorbate) in a mixed solvent system (e.g., t-BuOH/H2O).

- Reaction Conditions : The reaction proceeds at room temperature for 12–24 hours, yielding methyl 1H-1,2,3-triazole-5-carboxylate as the major product.

Amidation of the Carboxylate :

- Hydrolysis : The ester undergoes saponification with aqueous NaOH (2 M) to form 1H-1,2,3-triazole-5-carboxylic acid.

- Activation and Coupling : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2), followed by reaction with 4-methoxy-2-methylaniline in dichloromethane (DCM) with triethylamine (Et3N) as a base.

Yield Optimization :

β-Ketoamide Cyclization with Azides

An alternative route, adapted from, involves cyclization of β-ketoamides with azides under basic conditions:

Synthesis of β-Ketoamide Intermediate :

- 4-Methoxy-2-methylaniline reacts with diketene (CH2=C=O) in anhydrous THF to form N-(4-methoxy-2-methylphenyl)acetoacetamide.

Cyclization with Sodium Azide :

Advantages :

- Single-step synthesis reduces purification steps.

- Higher functional group tolerance compared to CuAAC.

Limitations :

- Lower regioselectivity, requiring chromatographic separation of 1,4- and 1,5-disubstituted triazoles.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy :

1H NMR (400 MHz, DMSO-d6) :

13C NMR (100 MHz, DMSO-d6) :

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Parameter | CuAAC Route | β-Ketoamide Cyclization |

|---|---|---|

| Reaction Steps | 3 (cycloaddition, hydrolysis, amidation) | 2 (β-ketoamide synthesis, cyclization) |

| Overall Yield | 55%–60% | 45%–50% |

| Regioselectivity | High (1,4-disubstituted) | Moderate (mixture) |

| Purification Complexity | Moderate (chromatography for amide) | High (triazole isomers) |

Industrial-Scale Considerations

Green Chemistry :

Process Optimization :

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide linkage, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Introduction of various functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology:

Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it useful in biochemical studies.

Protein Labeling: It can be used to label proteins for imaging or tracking purposes.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Therapeutics: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry:

Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers.

Agriculture: It may find applications in the development of agrochemicals, such as herbicides or pesticides.

Wirkmechanismus

The mechanism of action of N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- N-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

- N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

- N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

- N-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

- N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.

- N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: The position of the carboxamide group is different, potentially altering its binding affinity and specificity.

The unique combination of the methoxy and methyl groups in N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide imparts distinct properties that can be advantageous in specific applications.

Biologische Aktivität

N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring linked to a carboxamide and a methoxy-substituted methylphenyl group. Its chemical structure can be represented as follows:

Synthesis

The synthesis of N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 4-methoxy-2-methylphenyl isocyanate with appropriate triazole precursors under controlled conditions. The yield and purity of the synthesized compound can vary depending on the specific reagents and methods used.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways.

| Compound | Target Organisms | IC50 (µM) |

|---|---|---|

| N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide | E. coli, S. aureus | 15.4 |

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| HCT116 (colon cancer) | 10.8 | Inhibition of cell cycle progression |

The observed anticancer activity is attributed to its ability to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory properties. N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has shown potential in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Assay Type | Result |

|---|---|

| TNF-α Inhibition | 70% at 10 µM |

| IL-6 Inhibition | 65% at 10 µM |

This anti-inflammatory effect is believed to be mediated through the inhibition of NF-kB signaling pathways.

The biological activity of N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is largely dependent on its interaction with specific molecular targets:

Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Mechanism : Induction of apoptosis via mitochondrial pathway activation and modulation of oncogenic signaling pathways.

Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokine production through NF-kB pathway modulation.

Case Studies

A recent study evaluated the efficacy of N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide in a murine model of inflammation. The results demonstrated a significant reduction in edema and inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-methoxy-2-methylaniline with an isocyanide to form an intermediate (e.g., carboximidoyl chloride) .

- Step 2 : Cyclization using sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole ring .

- Optimization : Use polar aprotic solvents (e.g., DMF) under reflux, and monitor reaction progress via TLC. Purify via column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Assign peaks for methoxy (δ ~3.8 ppm), triazole protons (δ ~7.5-8.5 ppm), and carboxamide (δ ~10 ppm) .

- HPLC : Use a C18 column with a methanol-water gradient to confirm purity (>95%) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+ ~275.3 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize target-specific assays:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC50 determination .

- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodology : Use SHELXL for refinement and validation:

- Disorder Modeling : Split atoms with occupancy <1.0 and refine anisotropic displacement parameters .

- Twinning Analysis : Apply the Hooft y parameter or R-value tests to detect twinning in high-symmetry space groups .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to identify missed symmetry elements .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this triazole derivative?

- Methodology :

- Substitution Patterns : Systematically modify the methoxy or methyl groups on the phenyl ring to assess electronic effects on bioactivity .

- Bioisosteric Replacement : Replace the triazole ring with tetrazole or oxadiazole to compare potency and solubility .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .

Q. How can researchers design experiments to address discrepancies in biological activity across cell lines?

- Methodology :

- Dose-Response Curves : Generate sigmoidal plots across multiple concentrations (e.g., 0.1–100 µM) to assess reproducibility .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify differential target engagement in resistant vs. sensitive cell lines .

- Membrane Permeability : Measure logP values (e.g., shake-flask method) to evaluate correlation between lipophilicity and activity .

Q. What computational methods are recommended for predicting binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Asp86) .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding and validate against experimental IC50 values .

Key Considerations for Methodological Rigor

- Synthesis Reproducibility : Document reaction temperatures (±2°C) and solvent purity (HPLC-grade) to minimize batch variability .

- Data Validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm connectivity .

- Ethical Compliance : Use in vitro models only; avoid in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.